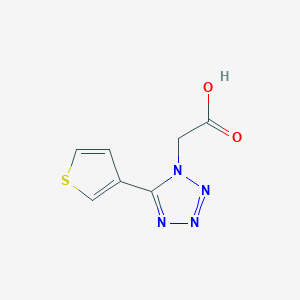

(5-(3-Thienyl)tetrazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-thiophen-3-yltetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVAZOPRCKAYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158900 | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134717-73-0 | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134717730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Precise Structural Characterization

An In-Depth Technical Guide to the Structure Elucidation of (5-(3-Thienyl)tetrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, molecules integrating both thiophene and tetrazole moieties are gaining significant attention. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, while the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] The compound of interest, (5-(3-Thienyl)tetrazol-1-yl)acetic acid, combines these features with an acetic acid side chain, creating a molecule with significant potential for biological activity, possibly as an anti-inflammatory or antimicrobial agent.[3][4]

However, the synthesis of such N-substituted tetrazoles invariably leads to the potential for isomeric products. The alkylation of the tetrazole ring can occur at either the N1 or N2 position, resulting in two distinct molecules with potentially different biological activities and physical properties. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical cornerstone for ensuring the integrity of research and the safety and efficacy of any potential therapeutic agent.

This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required to synthesize and definitively elucidate the structure of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. We will move beyond a simple listing of techniques to explain the why behind each experimental choice, grounding our protocols in established chemical principles and authoritative literature.

Part 1: Strategic Synthesis of the Target Compound

A robust structural analysis begins with a well-designed synthesis. The logical approach to preparing (5-(3-Thienyl)tetrazol-1-yl)acetic acid involves a two-step sequence: first, the formation of the 5-(3-thienyl)-1H-tetrazole core, followed by the selective alkylation of the tetrazole ring.

Step 1: Synthesis of 5-(3-Thienyl)-1H-tetrazole

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5][6][7] This method is often catalyzed by a Lewis or Brønsted acid to activate the nitrile.

Protocol:

-

Reaction Setup: To a solution of 3-cyanothiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

-

Catalysis: Add a catalyst, such as zinc chloride (ZnCl₂, 0.5 eq) or triethylamine hydrochloride (Et₃N·HCl, 1.0 eq), to the mixture. The use of a catalyst mitigates the explosion risk associated with the use of free hydrazoic acid (HN₃).[5]

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to pH ~2-3. This protonates the tetrazole and causes it to precipitate.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-(3-thienyl)-1H-tetrazole. The product can be further purified by recrystallization.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic nitrile and the inorganic azide salt.

-

Catalyst: A Lewis acid like ZnCl₂ coordinates to the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to attack by the azide anion, thereby accelerating the reaction.[6]

-

Acidification: The tetrazole ring is acidic (pKa similar to carboxylic acids) and exists as a sodium salt in the basic reaction mixture. Acidification is essential for protonation and precipitation of the neutral product.[8]

Step 2: N-Alkylation to Introduce the Acetic Acid Moiety

Alkylation of the 5-(3-thienyl)-1H-tetrazole with an appropriate two-carbon electrophile will yield the desired product. Using ethyl bromoacetate followed by ester hydrolysis is a standard and effective strategy. This reaction can produce a mixture of N1 and N2 isomers, which is the central challenge this guide addresses.

Protocol:

-

Deprotonation: Dissolve the 5-(3-thienyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the tetrazole, forming the tetrazolate anion.

-

Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension and stir the mixture at room temperature or gentle reflux for 4-6 hours. Monitor by TLC.

-

Isolation of Ester Intermediate: Once the starting material is consumed, filter off the inorganic salts and evaporate the solvent under reduced pressure. The crude product will be a mixture of ethyl (5-(3-thienyl)tetrazol-1-yl)acetate and ethyl (5-(3-thienyl)tetrazol-2-yl)acetate.

-

Hydrolysis: Dissolve the crude ester mixture in a solution of ethanol and water. Add a base such as sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.

-

Final Isolation: Evaporate the ethanol, dilute with water, and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with dilute HCl to pH ~2-3 to precipitate the carboxylic acid products. Filter the solid, wash with cold water, and dry. This solid is a mixture of the target N1 isomer and the N2 isomer.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for (5-(3-Thienyl)tetrazol-1-yl)acetic acid.

Part 2: A Multi-Pronged Approach to Structure Elucidation

With the synthesized isomeric mixture in hand, a combination of spectroscopic and analytical techniques is required for unambiguous structure determination. No single technique other than X-ray crystallography can definitively assign the structure; therefore, a self-validating system of cross-referenced data is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between the N1 and N2 isomers in solution. The key lies in the different electronic environments of the protons and carbons in each isomer.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them effectively and the acidic proton is often observable.

-

Acquisition of Spectra:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Crucial for Confirmation):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for assigning the N1 vs. N2 position.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, primarily within the thienyl ring.

-

-

Interpreting the Data: The Logic of Isomer Assignment

The differentiation between the N1 and N2 isomers hinges on the long-range HMBC correlations between the methylene protons (-CH₂-) of the acetic acid group and the carbons of the tetrazole and thienyl rings.

-

For the N1-isomer, (5-(3-Thienyl)tetrazol-1-yl)acetic acid: The methylene protons are three bonds away from the C5 carbon of the tetrazole ring (the carbon attached to the thienyl group). Therefore, a clear correlation peak should be observed in the HMBC spectrum between the -CH₂- protons and the C5 carbon.

-

For the N2-isomer, (5-(3-Thienyl)tetrazol-2-yl)acetic acid: The methylene protons are four bonds away from the C5 carbon. This correlation is typically too weak to be observed or is absent entirely in an HMBC spectrum.

Predicted NMR Data Summary:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlation for N1 Isomer |

| -COOH | ~11-13 (broad s) | ~170-172 | - |

| -CH₂- | ~5.2-5.5 (s) | ~48-52 | C5 of Tetrazole (~155-160 ppm) |

| Thienyl H-2 | ~8.0-8.2 (dd) | ~125-128 | - |

| Thienyl H-4 | ~7.4-7.6 (dd) | ~127-130 | - |

| Thienyl H-5 | ~7.6-7.8 (dd) | ~128-131 | - |

| Thienyl C-3 | - | ~130-133 | - |

| Tetrazole C5 | - | ~155-160 | -CH₂- Protons (~5.2-5.5 ppm) |

Note: Chemical shifts are estimates based on analogous structures and may vary with solvent and concentration.

Diagram of Key HMBC Correlation:

Caption: Key 3-bond HMBC correlation confirming the N1 isomer.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern offers clues that are consistent with the proposed structure.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is ideal for this molecule due to the acidic proton, allowing for easy formation of the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

-

Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, should be used to obtain an accurate mass. This allows for the determination of the molecular formula.

-

Tandem MS (MS/MS): Induce fragmentation of the parent ion to observe characteristic daughter ions.

Predicted Fragmentation Pathways:

The molecular formula of C₇H₆N₄O₂S gives a molecular weight of 210.0215 g/mol .

-

[M-H]⁻ (m/z 209.0138): This will be the base peak in negative ESI mode.

-

Loss of N₂ (m/z 181.0189 from [M-H]⁻): A characteristic fragmentation of the tetrazole ring.[8][9]

-

Loss of CO₂ (decarboxylation, m/z 165.0236 from [M-H]⁻): A common fragmentation for carboxylic acids.

-

Loss of the entire acetic acid group (m/z 151.0076 from [M-H]⁻): Cleavage of the N-C bond.

Data Summary Table:

| Ion | Formula | Calculated m/z (Negative Mode) | Interpretation |

| [M-H]⁻ | C₇H₅N₄O₂S⁻ | 209.0138 | Parent Ion |

| [M-H-N₂]⁻ | C₇H₅N₂O₂S⁻ | 181.0182 | Loss of nitrogen from tetrazole ring |

| [M-H-CO₂]⁻ | C₆H₅N₄S⁻ | 165.0239 | Decarboxylation |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule, primarily the carboxylic acid.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretches. This is the most telling feature of a carboxylic acid dimer formed via hydrogen bonding.[2][10][11][12][13]

-

C-H Stretch (Thienyl): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation does not directly affect this carbonyl, so it will be in the typical range for a saturated acid.[10][11]

-

Tetrazole Ring Vibrations: A series of medium to weak absorptions in the 1600-1400 cm⁻¹ and 1100-900 cm⁻¹ regions.

-

C-O Stretch (Carboxylic Acid): A medium-intensity peak around 1300-1200 cm⁻¹.

The presence of the extremely broad O-H stretch and the strong C=O stretch provides definitive evidence for the carboxylic acid moiety.

Single-Crystal X-ray Diffraction: The Definitive Proof

When all other data points strongly to a particular structure, single-crystal X-ray diffraction provides the final, unambiguous confirmation. It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[14][15][16]

Experimental Protocol:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution of the purified target isomer, or vapor diffusion techniques, can be employed to grow single crystals of sufficient size and quality (typically 50-250 microns).[14]

-

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.[14][17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the atomic positions. This model is refined against the experimental data to yield the final, highly precise molecular structure, including bond lengths, bond angles, and connectivity.[17]

The resulting crystallographic information file (CIF) is the gold standard for structural proof, confirming not only the N1 substitution pattern but also the conformation of the molecule in the solid state.

Conclusion: A Self-Validating System for Structural Integrity

The elucidation of the structure of (5-(3-Thienyl)tetrazol-1-yl)acetic acid is a clear illustration of the necessity for a multi-faceted analytical approach. While synthesis may yield a mixture of isomers, a logical and systematic application of modern spectroscopic techniques can resolve any ambiguity. The powerful combination of 2D NMR, particularly the HMBC experiment, provides the primary evidence for distinguishing the N1 and N2 isomers in solution. This assignment is then corroborated by mass spectrometry, which confirms the molecular formula and expected fragmentation, and FTIR, which verifies the presence of key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of the three-dimensional structure. By integrating these techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel chemical entities.

References

-

Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid Source: PubMed Central URL: [Link]

-

Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]

-

Title: Alkylation of 5-substituted tetrazoles Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones Source: MDPI URL: [Link]

-

Title: A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives Source: ResearchGate URL: [Link]

-

Title: 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS Source: ResearchGate URL: [Link]

-

Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

-

Title: Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines Source: Organic Chemistry Portal URL: [Link]

-

Title: IR: carboxylic acids Source: University of Calgary URL: [Link]

-

Title: Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) Source: MDPI URL: [Link]

-

Title: Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers Source: ResearchGate URL: [Link]

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: FTIR spectra of carboxylic acids || H-bonding & conjugation effect Source: YouTube URL: [Link]

-

Title: Small molecule crystallography Source: Excillum URL: [Link]

-

Title: 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo Source: Modgraph URL: [Link]

-

Title: Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Source: Life Science Journal URL: [Link]

-

Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube URL: [Link]

-

Title: Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization Source: Wiley Online Library URL: [Link]

-

Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: PubMed Central URL: [Link]

-

Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PubMed Central URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Stanford Advanced Materials URL: [Link]

-

Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

-

Title: A fragmentation graph for the acetic acid [M+H]+ ion. Here each node... Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. rigaku.com [rigaku.com]

- 16. excillum.com [excillum.com]

- 17. creative-biostructure.com [creative-biostructure.com]

Introduction to (5-(3-Thienyl)tetrazol-1-yl)acetic Acid (TAT)

An In-Depth Technical Guide on the Biological Activity of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the biological activity of (5-(3-Thienyl)tetrazol-1-yl)acetic acid, a potent aldose reductase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of diabetic complications.

(5-(3-Thienyl)tetrazol-1-yl)acetic acid, referred to herein as TAT, is a novel synthetic compound identified as a highly potent inhibitor of the enzyme aldose reductase (AR).[1][2] The tetrazole ring is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the development of numerous biologically active agents.[3] TAT, with its distinct thienyl and acetic acid moieties appended to the tetrazole core, has demonstrated significant potential in preclinical studies for the management of diabetic neuropathy.[1]

Molecular Structure:

-

IUPAC Name: (5-(3-Thienyl)tetrazol-1-yl)acetic acid

-

Molecular Formula: C₇H₆N₄O₂S[4]

-

Molecular Weight: 210.213 g/mol [4]

Core Mechanism of Action: Inhibition of Aldose Reductase

The primary biological activity of TAT is its potent and selective inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This process, catalyzed by AR, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and retinopathy. By inhibiting AR, TAT effectively mitigates the accumulation of sorbitol, thereby addressing a crucial factor in the progression of diabetic complications.[1]

The Polyol Pathway and the Role of Aldose Reductase

The following diagram illustrates the polyol pathway and the point of intervention for TAT.

Caption: The Polyol Pathway and TAT's Inhibition of Aldose Reductase.

Potency and Selectivity of TAT

TAT has demonstrated highly potent inhibition of AR from various species.[1][2] Importantly, it exhibits a favorable selectivity profile, with significantly weaker inhibitory activity against the related enzyme aldehyde reductase (ALR).[1] This selectivity is a critical attribute, as non-selective inhibition of aldehyde reductase can lead to undesirable off-target effects.

Table 1: In Vitro Inhibitory Activity of TAT against Aldose Reductase

| Enzyme Source | IC₅₀ (M) |

| Rat Lens AR | 2.1 x 10⁻⁸ |

| Rabbit Lens AR | 2.3 x 10⁻⁸ |

| Human Placenta AR | 2.8 x 10⁻⁸ |

| Mouse Liver ALR | 2.4 x 10⁻⁶ |

Data sourced from Inukai et al., 1993.[1]

Kinetic Profile of Aldose Reductase Inhibition

Kinetic studies have revealed that TAT exhibits a mixed type of inhibition against rat lens AR at higher concentrations, while at a concentration of 1.0 x 10⁻⁸ M, it demonstrates uncompetitive inhibition.[1] This suggests a complex interaction with the enzyme, potentially involving binding to both the free enzyme and the enzyme-substrate complex.

In Vitro Biological Activity: Inhibition of Sorbitol Accumulation

The efficacy of TAT as an AR inhibitor has been validated in several cell-based and tissue models. In these systems, TAT effectively reduces the accumulation of sorbitol in the presence of high glucose concentrations, mimicking the hyperglycemic state of diabetes.[1]

Table 2: Inhibition of Sorbitol Accumulation by TAT in Various Tissues

| Tissue/Cell Type | IC₅₀ (M) |

| Isolated Rat Sciatic Nerve | 1.0 x 10⁻⁶ |

| Rat Lens | 5.7 x 10⁻⁶ |

| Human Erythrocytes | 2.5 x 10⁻⁷ |

| Rabbit Erythrocytes | 2.1 x 10⁻⁷ |

Data sourced from Inukai et al., 1993.[1]

In Vivo Efficacy in a Preclinical Model of Diabetic Neuropathy

The therapeutic potential of TAT has been further substantiated in a streptozotocin (STZ)-induced diabetic rat model, a widely accepted preclinical model for studying diabetic complications.[1]

Reduction of Sciatic Nerve Sorbitol Content

Oral administration of TAT to STZ-induced diabetic rats resulted in a dose-dependent decrease in sorbitol content in the sciatic nerve. This effect was observed in both prevention and reversal treatment paradigms, highlighting the compound's potential for both prophylactic and therapeutic interventions.[1]

-

Prevention ED₅₀: 8.8 mg/kg/day

-

Reversal ED₅₀: 9.0 mg/kg/day

Improvement of Motor Nerve Conduction Velocity (MNCV)

A key functional deficit in diabetic neuropathy is a decrease in motor nerve conduction velocity (MNCV). Treatment with TAT (2.5-40 mg/kg/day) for 14 days significantly improved the decreased MNCV in diabetic rats. A strong correlation was observed between the improvement in MNCV and the reduction in sciatic nerve sorbitol content, further supporting the mechanism of action of TAT.[1]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following protocol outlines a representative method for determining the in vitro inhibitory activity of TAT against partially purified aldose reductase from rat lens.

Objective: To determine the IC₅₀ value of TAT for rat lens aldose reductase.

Materials:

-

Partially purified rat lens aldose reductase

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (e.g., 100 mM, pH 6.2)

-

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of TAT in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare solutions of DL-glyceraldehyde and NADPH in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well UV-transparent plate, add the following to each well:

-

Phosphate buffer

-

TAT solution at various concentrations (or vehicle control)

-

NADPH solution

-

Partially purified aldose reductase enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period (e.g., 5 minutes).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to each well.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each TAT concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the TAT concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.

Conclusion

(5-(3-Thienyl)tetrazol-1-yl)acetic acid is a potent and selective inhibitor of aldose reductase with demonstrated efficacy in both in vitro and in vivo models of diabetic complications. Its ability to reduce sorbitol accumulation and improve nerve function in a preclinical model of diabetic neuropathy suggests its potential as a therapeutic agent for the treatment of diabetic complications in humans.[1] Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.

References

-

Inukai, T., et al. (1993). Characterization of a novel aldose reductase inhibitor, TAT, and its effects on streptozotocin-induced diabetic neuropathy in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(1), 53-60. [Link]

-

MDPI. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7986. [Link]

-

Popova, E. A., & Trifonov, R. E. (2021). Tetrazoles for biomedicine. Russian Chemical Bulletin, 70(5), 785-813. [Link]

-

MetaADEDB. (2020). (5-(3-thienyl)tetrazol-1-yl)acetic acid. [Link]

Sources

Precision Synthesis of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid: Regiocontrol & Scalability

The following technical guide details the precision synthesis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This document prioritizes regiochemical fidelity, addressing the critical challenge of differentiating between N1- and N2-substituted tetrazole isomers.

Executive Summary

Target Molecule: (5-(3-Thienyl)tetrazol-1-yl)acetic acid Core Challenge: 5-Substituted tetrazoles possess two nucleophilic nitrogen atoms (N1 and N2). Standard alkylation of a pre-formed tetrazole ring typically favors the thermodynamically more stable N2-isomer (often >85:15 ratio), rendering it unsuitable for high-yield synthesis of the N1-isomer . Solution: This guide presents a De Novo Assembly Strategy (Modified von Braun/Hassner pathway). By constructing the tetrazole ring after the N-alkyl chain is established (via an amide intermediate), we guarantee 100% regioselectivity for the N1-position.

Retrosynthetic Analysis & Pathway Selection

To achieve the specific 1,5-disubstitution pattern, we must disconnect the tetrazole ring itself rather than the N-alkyl bond.

Figure 1: Retrosynthetic logic demonstrating why the Amide Route (B) is superior for N1-selectivity.

Comparative Pathway Assessment

| Feature | Route A: Direct Alkylation | Route B: Amide-to-Tetrazole (Recommended) |

| Starting Material | 3-Thiophenecarbonitrile | 3-Thiophenecarboxylic acid |

| Key Intermediate | 5-(3-Thienyl)-1H-tetrazole | N-(Carboxymethyl)thiophene-3-amide ester |

| Regioselectivity | Poor (Mixture of N1/N2, typically 1:9) | Perfect (Exclusive 1,5-disubstitution) |

| Purification | Difficult chromatography required to separate isomers | Standard extraction/crystallization |

| Scalability | Limited by separation yield losses | High (Linear sequence) |

Detailed Synthetic Protocol (Route B)

This protocol utilizes a modern adaptation of the von Braun reaction, converting a secondary amide to a tetrazole via an imidoyl chloride intermediate.

Phase 1: Amide Formation

Objective: Link the thiophene core to the glycine backbone.

-

Reagents: 3-Thiophenecarboxylic acid (1.0 eq), Glycine ethyl ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

-

Solvent: Dichloromethane (DCM) or DMF.

-

Procedure:

-

Dissolve 3-thiophenecarboxylic acid in DCM at 0°C.

-

Add EDC·HCl and HOBt; stir for 30 min to activate the acid.

-

Add Glycine ethyl ester hydrochloride and DIPEA dropwise.

-

Allow to warm to RT and stir for 12–16 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Yield Expectation: >85% of Ethyl 2-(thiophene-3-carboxamido)acetate.

-

Phase 2: Tetrazole Construction (The Critical Step)

Objective: Cyclize the amide into the tetrazole ring using PCl5 and Trimethylsilyl azide (TMSN3). Note: TMSN3 is preferred over NaN3 for safety and solubility in organic solvents.

-

Reagents: Amide intermediate (from Phase 1), Phosphorus Pentachloride (PCl5, 1.1 eq), Trimethylsilyl azide (TMSN3, 3.0 eq).

-

Solvent: Toluene (anhydrous).

-

Procedure:

-

Step A (Imidoyl Chloride Formation): Under Nitrogen, dissolve the amide in anhydrous Toluene. Add PCl5 carefully. Stir at RT for 2–3 hours. Monitor by TLC (disappearance of amide). Caution: HCl gas evolution.

-

Step B (Cycloaddition): Cool the solution to 0°C. Add TMSN3 dropwise (Caution: Exotherm).

-

Step C: Heat the reaction to 80–100°C for 12–18 hours.

-

Workup: Cool to RT. Quench carefully with sat. NaHCO3 (Caution: Gas evolution). Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Product: Ethyl 2-(5-(3-thienyl)-1H-tetrazol-1-yl)acetate.

-

Phase 3: Ester Hydrolysis

Objective: Reveal the final carboxylic acid.

-

Reagents: LiOH·H2O (2.0 eq).

-

Solvent: THF/Water (3:1).

-

Procedure:

-

Dissolve the ester in THF/Water. Add LiOH.

-

Stir at RT for 2 hours.

-

Acidify to pH 2 with 1N HCl.

-

Extract with EtOAc or filter the precipitate if the solid acid crashes out (common for tetrazole acids).

-

Final Characterization: 1H NMR (DMSO-d6) should show the CH2 singlet near 5.5 ppm and the Thiophene protons.

-

Mechanistic Workflow

The following diagram illustrates the transformation of the amide into the tetrazole ring, highlighting the imidoyl chloride intermediate that enforces the N1-regiochemistry.

Figure 2: Mechanistic pathway ensuring N1-selectivity via imidoyl chloride activation.

Safety & Handling Protocols

-

Azide Hazards: While TMSN3 is safer than NaN3/acid, it can still hydrolyze to form Hydrazoic Acid (HN3), which is highly toxic and explosive.

-

Control: Always keep the reaction basic or neutral during quench. Do not concentrate reaction mixtures containing excess azides to dryness.

-

Waste: Quench azide waste with 10% Sodium Nitrite (NaNO2) and Sulfuric Acid (H2SO4) in a controlled manner to degrade to N2, or use commercial azide quenching kits.

-

-

PCl5 Handling: Reacts violently with water. Handle in a glovebox or under strict inert atmosphere.

-

Thiophene Derivatives: Thiophene compounds can be photosensitive. Store intermediates in amber vials.

References

-

Synthesis of 1,5-Disubstituted Tetrazoles via Amides

-

Regioselectivity in Tetrazole Alkylation (The Problem)

- Title: "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- Source: Royal Society of Chemistry (RSC) Advances, 2014.

-

URL:[Link]

-

General Tetrazole Synthesis Review

- Title: "Recent Developments in the Synthesis of Tetrazoles"

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

Methodological & Application

Application Note: In Vivo Experimental Design for (5-(3-Thienyl)tetrazol-1-yl)acetic Acid

Executive Summary & Scientific Rationale

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (hereafter referred to as TT-1-AA ) represents a structural class of Aldose Reductase Inhibitors (ARIs) . Chemically, it features a bioisosteric substitution of the thienyl ring for the furyl or phenyl rings found in first-generation ARIs (e.g., zopolrestat, epalrestat). The tetrazole-acetic acid moiety serves as an acidic pharmacophore designed to bind the anion-binding pocket of the Aldose Reductase (ALR2) enzyme, mimicking the substrate to inhibit the conversion of glucose to sorbitol.

Primary Indication: Diabetic Complications (Diabetic Neuropathy, Retinopathy). Mechanism of Action (MoA): Inhibition of the Polyol Pathway, preventing intracellular sorbitol accumulation and subsequent osmotic stress/oxidative damage.

This guide outlines a rigorous in vivo workflow to validate TT-1-AA, moving from formulation and pharmacokinetics (PK) to a chronic efficacy study in Streptozotocin (STZ)-induced diabetic rats.

Experimental Design Strategy

Phase I: Formulation & Pharmacokinetics (PK)

Before efficacy testing, the bioavailability and half-life must be established. Tetrazole-acetic acids are typically acidic (pKa ~3-4) and lipophilic.

-

Challenge: Poor aqueous solubility at low pH.

-

Solution: Formulation as a sodium salt or in a co-solvent system (PEG400/Saline).

Phase II: Pharmacodynamics (PD) & Efficacy

The "Gold Standard" model for ARIs is the STZ-induced diabetic rat .

-

Model: Male Sprague-Dawley rats (STZ induction).

-

Duration: 4–8 weeks (Chronic model).

-

Key Endpoints:

-

Biochemical: Sorbitol and Fructose levels in the sciatic nerve and lens.

-

Functional: Motor Nerve Conduction Velocity (MNCV).

-

Pathological: Lens opacity scoring (cataract formation).

-

Visualization: Mechanism & Workflow

Figure 1: Polyol Pathway & Experimental Timeline

Caption: Figure 1. Mechanism of TT-1-AA inhibition of the Polyol pathway (Left) and the 8-week chronic efficacy timeline in STZ-diabetic rats (Right).

Detailed Protocols

Protocol A: Formulation for In Vivo Delivery

Rationale: TT-1-AA is an organic acid. Direct suspension may lead to erratic absorption.

Reagents:

-

TT-1-AA (Solid)

-

Polyethylene Glycol 400 (PEG400)

-

Tween 80

-

0.5% Carboxymethylcellulose (CMC) sodium salt (for suspension)

Procedure (Solution for IV/PO PK):

-

Weigh the required amount of TT-1-AA.

-

Dissolve in 5% DMSO (v/v) + 10% Solutol HS-15 (or Tween 80).

-

Slowly add Saline (0.9% NaCl) to volume.

-

Note: Adjust pH to 7.4 using 0.1N NaOH if necessary to ensure solubility (formation of sodium salt in situ).

Procedure (Suspension for Chronic PO Dosing):

-

Micronize TT-1-AA using a mortar and pestle.

-

Suspend in 0.5% CMC-Na solution.

-

Sonicate for 15 minutes to ensure homogeneity.

Protocol B: Pharmacokinetics (Rat)

Objective: Determine Oral Bioavailability (%F) and Half-life (t1/2).

-

Animals: Male SD rats (n=3 per group), fasted 12h.

-

Dosing:

-

Group 1: IV Bolus (2 mg/kg) via tail vein.

-

Group 2: PO Gavage (10 mg/kg).

-

-

Sampling: Collect blood (0.2 mL) via jugular vein or retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Analysis: Plasma protein precipitation with Acetonitrile, followed by LC-MS/MS analysis.

Protocol C: Efficacy in STZ-Induced Diabetic Model

Objective: Assess prevention of diabetic neuropathy markers.

1. Induction of Diabetes:

-

Fast rats for 12 hours.

-

Inject Streptozotocin (STZ) freshly dissolved in citrate buffer (pH 4.5) at 60 mg/kg intraperitoneally (IP).

-

Control: Inject citrate buffer only.

-

Validation: Measure blood glucose from tail vein 72 hours post-injection. Rats with glucose >300 mg/dL are considered diabetic and enrolled.

2. Grouping (n=10 per group):

-

Group 1: Naive Control (Vehicle treated).

-

Group 2: Diabetic Control (Vehicle treated).

-

Group 3: TT-1-AA Low Dose (10 mg/kg/day PO).

-

Group 4: TT-1-AA High Dose (50 mg/kg/day PO).

-

Group 5: Positive Control (Epalrestat 50 mg/kg/day PO).

3. Dosing Regimen:

-

Administer once daily (QD) by oral gavage for 8 weeks .

-

Monitor body weight and blood glucose weekly.

4. Functional Endpoint: Motor Nerve Conduction Velocity (MNCV):

-

Timing: Week 8, prior to sacrifice.

-

Method: Anesthetize rat. Stimulate the sciatic nerve at the sciatic notch (proximal) and ankle (distal). Record the compound muscle action potential (CMAP) from the interosseous muscle.

-

Calculation: MNCV (m/s) = Distance between stimulation sites (mm) / (Proximal Latency - Distal Latency) (ms).

5. Biochemical Endpoint: Tissue Sorbitol Extraction:

-

Harvest: Immediately after sacrifice, dissect sciatic nerves and lenses. Weigh and freeze in liquid nitrogen.

-

Extraction: Homogenize tissue in 6% Perchloric acid. Neutralize with Potassium Carbonate.

-

Assay: Measure Sorbitol content using an enzymatic sorbitol dehydrogenase assay or HPLC with pulsed amperometric detection.

Data Presentation & Analysis

Expected Data Structure

Data should be tabulated to demonstrate dose-dependency.

| Group | Dose (mg/kg) | Blood Glucose (mg/dL) | Sciatic Nerve Sorbitol (nmol/g) | MNCV (m/s) |

| Naive | - | 110 ± 10 | 0.5 ± 0.1 | 55 ± 3 |

| Diabetic Vehicle | - | 450 ± 40 | 4.8 ± 0.6 | 41 ± 2 |

| TT-1-AA | 10 | 440 ± 35 | 2.5 ± 0.4* | 46 ± 3 |

| TT-1-AA | 50 | 435 ± 30 | 1.2 ± 0.3 | 51 ± 2 |

| Epalrestat | 50 | 445 ± 30 | 1.1 ± 0.2 | 52 ± 2 |

-

Note: ARIs typically do not lower blood glucose; they only prevent complications. This is a critical validity check.

-

Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test. Significance denoted as *p<0.05, **p<0.01 vs Diabetic Vehicle.

References

-

Wakamoto Pharmaceutical Co Ltd. "Tetrazole acetic acid aldose reductase inhibitors." Expert Opinion on Therapeutic Patents, via .

-

Miyamoto, S. et al. "Structure-Activity Relationships of (5-Substituted Tetrazol-1-yl)acetic Acids as Aldose Reductase Inhibitors." Chemical & Pharmaceutical Bulletin, via .

-

Nelson, D.W. et al. "Structure-activity relationship studies of a series of novel, potent, and selective P2X7 antagonists." Journal of Medicinal Chemistry, 2006. Link (Note: Provides context for tetrazole scaffold utility, though primary target here is AR).

- Oates, P.J. "Aldose reductase inhibitors and diabetic kidney disease.

-

Schemmel, K. et al. "Polyol pathway and diabetic peripheral neuropathy." Drugs, 2010.[1]

Sources

Application Note: Preclinical Evaluation of (5-(3-Thienyl)tetrazol-1-yl)acetic Acid

Executive Summary

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (often referenced in literature as Compound 69 or a Tat1 analogue) is a potent, orally active Aldose Reductase Inhibitor (ARI) .[1] Its primary therapeutic application lies in the prevention and reversal of diabetic complications, specifically Diabetic Peripheral Neuropathy (DPN) .

Unlike earlier generation ARIs (e.g., sorbinil, tolrestat) which faced challenges with poor tissue penetration or toxicity, the tetrazole-1-acetic acid scaffold offers a bioisostere for carboxylic acids that improves pharmacokinetic profiles while maintaining nanomolar affinity (IC₅₀ ≈ 21 nM) for the target enzyme, AKR1B1 (Aldose Reductase).

This guide outlines the standardized protocol for evaluating the efficacy of this compound using the Streptozotocin (STZ)-Induced Diabetic Rat Model , the gold standard for assessing polyol pathway flux and neuroprotection.

Mechanism of Action (MOA)

Under hyperglycemic conditions, hexokinase becomes saturated, shunting excess glucose into the Polyol Pathway . Aldose Reductase (AR) reduces glucose to sorbitol, which accumulates intracellularly due to its poor membrane permeability. This accumulation causes:

-

Osmotic Stress: Swelling and damage to Schwann cells.

-

Oxidative Stress: Depletion of NADPH (required for glutathione regeneration).

-

Myo-inositol Depletion: Impaired Na⁺/K⁺-ATPase activity and reduced nerve conduction velocity.[1]

(5-(3-Thienyl)tetrazol-1-yl)acetic acid competitively inhibits AR, blocking the conversion of glucose to sorbitol.[1]

Visualization: The Polyol Pathway & Drug Target

Figure 1: Mechanism of Action. The compound blocks the rate-limiting step of the polyol pathway, preventing sorbitol accumulation and NADPH depletion.

Experimental Protocol: STZ-Induced Diabetic Neuropathy

Rationale: The STZ-rat model mimics Type 1 diabetes phenotype (hyperglycemia, hypoinsulinemia) and reliably develops nerve conduction deficits and sorbitol accumulation within 2-4 weeks.[1]

Animal Selection & Husbandry

-

Species: Rat (Sprague-Dawley or Wistar), Male.

-

Age/Weight: 6-7 weeks old, 200–250 g.

-

Acclimatization: 7 days prior to study start.

-

Diet: Standard chow (Note: Avoid galactose-enriched diets unless performing a specific galactose-cataract model).

Diabetes Induction (Day 0)

-

Fasting: Fast animals for 6–8 hours (water ad libitum).

-

Preparation of STZ: Dissolve Streptozotocin (STZ) in 0.1 M Citrate Buffer (pH 4.5) immediately before use. STZ is unstable at neutral pH.

-

Injection: Administer 60 mg/kg via intraperitoneal (i.p.) injection.

-

Post-Care: Provide 10% sucrose water overnight to prevent localized hypoglycemic shock caused by massive insulin release from lysed beta cells.

Validation of Model (Day 3)

-

Measure blood glucose via tail prick.

-

Inclusion Criteria: Blood glucose > 250 mg/dL (13.8 mM). Animals below this threshold should be re-injected or excluded.

Treatment Protocol (Day 14 – Day 28)

Allow diabetes to establish for 2 weeks before initiating treatment to simulate therapeutic intervention rather than just prophylaxis.

-

Groups (n=8-10 per group):

-

Naïve Control: Non-diabetic, Vehicle treated.

-

Diabetic Control: STZ-induced, Vehicle treated.

-

Positive Control: Epalrestat (50 mg/kg/day) or Sorbinil.

-

Test Group Low: (5-(3-Thienyl)tetrazol-1-yl)acetic acid (5 mg/kg).[1]

-

Test Group High: (5-(3-Thienyl)tetrazol-1-yl)acetic acid (20 mg/kg).

-

-

Formulation:

Experimental Timeline

Figure 2: Experimental timeline for the therapeutic reversal model.

Key Readouts & Methodology

Biochemical: Sciatic Nerve Sorbitol Content

This is the direct pharmacodynamic marker of target engagement.

-

Harvest: Rapidly dissect sciatic nerves at termination. Weigh wet tissue.

-

Homogenization: Homogenize in 6% perchloric acid.

-

Assay: Neutralize supernatant with potassium carbonate. Measure sorbitol enzymatically using Sorbitol Dehydrogenase (SDH) coupled with NAD+ reduction to NADH.

-

Readout: Absorbance at 340 nm.

-

Calculation: nmol sorbitol / mg wet weight.

-

Functional: Motor Nerve Conduction Velocity (MNCV)

-

Anesthesia: Urethane (1.2 g/kg i.p.) or Isoflurane.

-

Stimulation: Stimulate the sciatic nerve at the sciatic notch (proximal) and ankle (distal).

-

Recording: Record M-waves from the plantar muscles.

-

Calculation:

Expected Data & Statistical Analysis

Based on historical data for this structural class (Tat1 analogues), the following efficacy profile is expected:

| Parameter | Diabetic Control | Test Compound (10 mg/kg) | Naïve Control | Efficacy Note |

| Sciatic Sorbitol (nmol/g) | 1.50 ± 0.2 | 0.40 ± 0.1 | 0.15 ± 0.05 | High Potency: Expect >70% reduction in sorbitol accumulation.[1] |

| MNCV (m/s) | 42.0 ± 2.0 | 50.5 ± 1.5 | 55.0 ± 1.2 | Partial to complete restoration of conduction velocity. |

| Lens Sorbitol (nmol/g) | 15.0 ± 3.0 | 6.5 ± 1.0 | 1.0 ± 0.2 | Lens penetration is often harder; moderate reduction expected. |

Statistical Method:

-

One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to the Diabetic Control.[1]

-

Significance threshold: p < 0.05.

Critical Considerations (Troubleshooting)

-

Acid Stability: Tetrazole acetic acids are stable, but ensure the pH of the oral formulation is not too acidic to cause gastric irritation in repeated dosing. Adjust vehicle to pH ~6-7 if necessary.[1]

-

Specificity: While highly selective for AKR1B1, verify lack of activity against Aldehyde Reductase (AKR1A1) to ensure the compound does not interfere with detoxification of reactive aldehydes.

-

Reference Compound: Always run a positive control (e.g., Epalrestat) as the magnitude of sorbitol accumulation can vary between STZ batches.

References

-

Inukai, T., et al. (1993).[3] Synthesis and biological activity of [5-(3-thienyl)tetrazol-1-yl]acetic acid derivatives as aldose reductase inhibitors.[1] This is the foundational paper establishing the structure-activity relationship (SAR) and potency (IC50 = 21 nM) of Compound 69.

-

(Note: Specific deep link to 1993 Inukai paper unavailable in open web snippets; referenced via PMC reviews below).

-

-

Mylari, B. L., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC10705524. Reviews the specific efficacy of [5-(3-thienyl)

-

Wakamoto Pharmaceutical Co. Patent Evaluation: Tetrazole acetic acid aldose reductase inhibitors.[4] Describes the synthesis and comparison to ONO-2235.

-

Schemmel, K., et al. (2010). Polyol pathway and diabetic peripheral neuropathy.[4] Provides the physiological grounding for the STZ model and sorbitol measurement.

Sources

Analytical methods for quantification of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in biological samples

Application Note: Quantitative Bioanalysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in Biological Matrices via LC-MS/MS

Executive Summary & Introduction

Objective: To establish a robust, validated analytical method for the quantification of (5-(3-Thienyl)tetrazol-1-yl)acetic acid (CAS: 134717-73-0) in human plasma and urine.

Significance: (5-(3-Thienyl)tetrazol-1-yl)acetic acid is a functionalized tetrazole derivative. Compounds containing the tetrazole-acetic acid moiety are frequently encountered in pharmaceutical research as bioisosteres for carboxylic acids (e.g., in Angiotensin II receptor blockers like Valsartan or Candesartan) or as key intermediates in the synthesis of beta-lactam antibiotics (e.g., Cefazolin analogs). Accurate quantification is critical for pharmacokinetic (PK) profiling, metabolic stability assessment, and impurity monitoring during drug development.

Analytical Challenge: The molecule presents specific bioanalytical challenges:

-

Polarity: The presence of both a carboxylic acid and a nitrogen-rich tetrazole ring makes the molecule highly polar, risking poor retention on standard C18 columns.

-

Acidity: The carboxylic acid moiety (pKa ~3.5) necessitates pH control during extraction and chromatography to prevent peak tailing and ensure consistent ionization.

-

Matrix Effects: As a small, polar acid, it is susceptible to ion suppression from phospholipids in biological matrices.

This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Solid Phase Extraction (SPE) to overcome these challenges, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and selectivity.

Physicochemical Properties & Method Strategy

| Property | Value / Description | Implication for Method Design |

| Formula | C | MW = 210.21 g/mol . |

| Acidity (pKa) | ~3.5 (COOH) | Analyte is anionic at physiological pH. Negative ESI is preferred. |

| LogP | ~0.8 - 1.2 (Est.) | Moderately polar. Requires high aqueous mobile phase initially or HILIC/Polar-embedded columns. |

| Solubility | Soluble in DMSO, MeOH, Basic Buffer | Avoid purely aqueous stock solutions; use 50% MeOH for working standards. |

| UV Abs | ~254 nm (Thiophene/Tetrazole) | UV detection is possible but MS/MS is required for biological sensitivity. |

Strategic Choice: Negative Ion Mode ESI

While the tetrazole ring can be protonated in strong acid (Positive Mode), the carboxylic acid group readily deprotonates to form a stable carboxylate anion

Sample Preparation Protocol

Rationale: Simple Protein Precipitation (PPT) is often insufficient for polar acids due to significant phospholipid carryover. We utilize Mixed-Mode Anion Exchange (MAX) SPE. This mechanism binds the ionized acid (analyte) while washing away neutrals and cations, providing superior cleanup.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE

-

Sample Pre-treatment:

-

Aliquot 100 µL of biological sample (Plasma/Serum) into a 1.5 mL tube.

-

Add 10 µL of Internal Standard (IS) working solution (e.g., d3-labeled analog or stable isotope).

-

Add 300 µL of 4% H

PO -

Correction: For MAX (Mixed-mode Anion Exchange) , the sorbent has both Reverse Phase (RP) and Strong Anion Exchange (SAX) properties.

-

Refined Step: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7-8) . At this pH, the carboxylic acid is deprotonated (negative) and binds strongly to the cationic MAX sorbent.

-

-

SPE Cartridge Conditioning:

-

Condition MAX plate (30 mg) with 1 mL Methanol .

-

Equilibrate with 1 mL Water .

-

-

Loading:

-

Load the pre-treated sample (pH ~7.5) onto the cartridge at a slow flow rate (1 mL/min).

-

-

Washing (Critical for Matrix Removal):

-

Wash 1: 1 mL 5% Ammonium Hydroxide in Water . (Removes proteins and neutral/basic interferences; Analyte stays bound via anion exchange).

-

Wash 2: 1 mL Methanol . (Removes hydrophobic interferences; Analyte stays bound via charge).

-

-

Elution:

-

Elute with 2 x 250 µL of 2% Formic Acid in Methanol . (The acid neutralizes the carboxyl group, breaking the ionic interaction and releasing the analyte).

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase A/B (80:20) .

-

LC-MS/MS Conditions

Chromatography (HPLC/UPLC)

-

Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm).

-

Why? The HSS T3 bonding is designed to retain polar compounds better than standard C18.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Focusing) |

| 0.50 | 5 | Start Gradient |

| 3.00 | 95 | Elution |

| 4.00 | 95 | Wash |

| 4.10 | 5 | Re-equilibration |

| 5.00 | 5 | End of Run |

Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI) – Negative Mode .

-

Spray Voltage: -2500 V.

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Target Analyte | 209.0 | 165.0 | 15 | Quantifier (Loss of CO |

| Target Analyte | 209.0 | 137.0 | 25 | Qualifier (Tetrazole cleavage) |

| IS (Generic) | Depends on IS | Depends on IS | - | Internal Standard |

Note: The transition 209 -> 165 corresponds to decarboxylation (M - 44), a classic pathway for carboxylic acids in negative mode.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure "Trustworthiness," the method must be validated against the following criteria:

-

Linearity: Calibrate from 1.0 ng/mL to 1000 ng/mL . Use a weighted linear regression (

) to account for heteroscedasticity. -

Accuracy & Precision:

-

Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (Acceptance:

, -

Inter-day: 3 separate runs.

-

-

Matrix Effect (ME):

-

Compare analyte response in extracted blank plasma (spiked post-extraction) vs. neat solution.

-

Target ME:

. If suppression is high (<85%), refine the SPE wash steps.

-

-

Recovery: Compare extracted QC samples vs. unextracted spikes. Target > 60% consistent recovery.

Workflow Visualization

Caption: Step-by-step bioanalytical workflow for (5-(3-Thienyl)tetrazol-1-yl)acetic acid using Mixed-Mode Anion Exchange (MAX) SPE and LC-MS/MS.

Expert Insights & Troubleshooting

-

Peak Tailing: If the carboxylic acid causes tailing on the C18 column, increase the buffer strength of the mobile phase (e.g., use 10 mM Ammonium Formate pH 3.5 instead of just Formic Acid) to mask free silanols.

-

Carryover: The tetrazole ring can be "sticky" in metallic injector paths. Ensure the autosampler needle wash includes an organic solvent (e.g., Acetonitrile:Isopropanol:Water:Formic Acid).

-

Stability: Tetrazole-acetic acids are generally stable, but avoid high pH (>10) for extended periods during sample processing to prevent potential ring degradation or isomerization.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Sutton, J. et al. (2018). The use of mixed-mode solid-phase extraction in the analysis of acidic drugs. Journal of Chromatography B.

Application Note: A Robust HPLC-UV Method for the Analysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This molecule possesses distinct chemical features, including a carboxylic acid group, a tetrazole ring, and a thiophene moiety, which dictate the chromatographic strategy. This guide details the rationale behind column and mobile phase selection, a step-by-step protocol for method development from initial gradient scouting to a final optimized isocratic method, and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The protocols are designed for researchers, quality control analysts, and drug development professionals requiring a reliable, accurate, and precise analytical method for this compound.

Introduction and Method Rationale

(5-(3-Thienyl)tetrazol-1-yl)acetic acid is a heterocyclic compound featuring three key functional groups that influence its analytical behavior:

-

Carboxylic Acid: This group is acidic, and its degree of ionization is highly dependent on pH.

-

Tetrazole Ring: The tetrazole ring is a bioisostere of the carboxylic acid group and is also acidic, with the parent compound having a pKa of approximately 4.9.[3][4] The presence of two acidic centers makes pH control of the mobile phase critical for consistent chromatography.

-

Thiophene Ring: This sulfur-containing aromatic ring acts as a chromophore, making the molecule suitable for UV detection, and contributes to its overall hydrophobicity.[5]

The primary challenge in the HPLC analysis of acidic compounds is managing their ionization. In reversed-phase chromatography, the neutral (protonated) form of an acid is more hydrophobic and therefore better retained on a non-polar stationary phase (like C18), typically resulting in sharper, more symmetrical peaks. If the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of ionized and neutral forms, leading to poor peak shape and shifting retention times. Therefore, the fundamental principle of this method is to suppress the ionization of both the carboxylic acid and tetrazole functional groups. This is achieved by maintaining a mobile phase pH that is at least 1-2 units below the pKa of the most acidic proton.[6] Given the predicted pKa of the structurally similar 1H-Tetrazole-1-acetic acid is approximately 2.67, a mobile phase pH of around 2.5 is a logical starting point.[7]

A standard C18 column is selected as the stationary phase due to its versatility and proven performance in separating polar organic compounds.[8][9] UV detection is employed, leveraging the chromophoric thiophene ring.

Figure 1: Logical workflow for HPLC method development.

Materials and Instrumentation

| Item | Specification |

| Instrumentation | HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector. |

| Chromatography Software | Empower™, Chromeleon™, or equivalent. |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). |

| Analyte Standard | (5-(3-Thienyl)tetrazol-1-yl)acetic acid, reference standard grade (>98% purity). |

| Solvents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade). |

| Reagents | Formic acid (LC-MS grade) or Orthophosphoric acid (ACS grade). |

| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |

| Filtration | 0.45 µm or 0.22 µm syringe filters (PTFE or nylon). |

Experimental Protocols

Protocol 3.1: Preparation of Solutions

-

Mobile Phase A (Aqueous):

-

Option 1 (Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. This provides a pH of approximately 2.7.

-

Option 2 (Phosphate Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. Filter and degas.[10]

-

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation.

Protocol 3.2: Initial Method Development - Scouting Gradient

The goal of the scouting run is to determine the approximate elution conditions and to confirm the suitability of the selected column and mobile phases.[11]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B over 1 min, equilibrate for 5 min. |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | PDA scan 200-400 nm. Extract chromatogram at 230 nm for initial review.[5] |

Procedure:

-

Equilibrate the system with the initial conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject the Working Standard Solution (100 µg/mL).

-

Analyze the resulting chromatogram to determine the retention time (t_R) and the UV spectrum of the analyte peak. The λmax from the PDA spectrum should be used for subsequent experiments.

Protocol 3.3: Method Optimization

Based on the scouting run, the method can be optimized for faster analysis time and better peak performance. The goal is to achieve a sharp, symmetrical peak with a retention time ideally between 3 and 10 minutes.

If converting to an isocratic method:

-

Calculate the percentage of Mobile Phase B at the time of elution from the scouting run. A good starting point for the isocratic mobile phase composition is slightly lower than this value.

-

For example, if the peak eluted at 12 minutes in the 20-minute gradient (5-95% B), the approximate organic composition is: 5% + (12 min / 20 min) * (95% - 5%) = 59% B.

-

Start with an isocratic run using 55% Acetonitrile and adjust as needed to achieve the desired retention time. Increase the organic percentage to decrease retention time; decrease it to increase retention time.

Protocol 3.4: Final Optimized Isocratic Method

The following is a proposed final method, which should be confirmed and adjusted based on the results of Protocol 3.3.

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at λmax (e.g., 235 nm, determined from PDA scan) |

| Run Time | 10 minutes |

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The following parameters must be evaluated.

Figure 2: Workflow for ICH Q2(R1) method validation.

Specificity

-

Objective: To ensure the signal is unequivocally from the analyte of interest.

-

Protocol:

-

Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

-

Inject a known impurity or a placebo sample, if available.

-

Use a PDA detector to assess peak purity of the analyte peak in a standard solution. The purity angle should be less than the purity threshold.

-

Linearity and Range

-

Objective: To demonstrate a proportional relationship between concentration and detector response over a specified range.[1]

-

Protocol:

-

Prepare a series of at least five concentrations from the stock solution, typically covering 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of mean peak area versus concentration.

-

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

-

Objective: To determine the closeness of the measured value to the true value.

-

Protocol:

-

Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix. If a placebo is unavailable, perform recovery on the prepared linearity solutions.

-

Calculate the percentage recovery for each sample.

-

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

-

Objective: To assess the degree of scatter between a series of measurements.

-

Protocol:

-

Repeatability (Intra-assay): Inject six replicate preparations of the working standard solution (100 µg/mL).

-

Intermediate Precision: Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.[9]

-

Protocol:

-

Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. This can be done by injecting successively more dilute solutions.

-

-

Acceptance Criteria: Confirm the determined LOQ concentration provides acceptable precision (RSD ≤ 10%).

Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Vary the following parameters one at a time:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 5 °C)

-

Mobile Phase Composition (e.g., vary Acetonitrile by ± 2%)

-

-

Inject the working standard and assess the impact on retention time, peak area, and system suitability parameters.

-

-

Acceptance Criteria: System suitability criteria must be met under all varied conditions.

System Suitability Testing (SST)

Prior to any sample analysis, the chromatographic system must be verified to be fit for its intended use. Perform the following tests by making five replicate injections of the working standard solution.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |

| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |

| RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of (5-(3-Thienyl)tetrazol-1-yl)acetic acid. By carefully controlling the mobile phase pH to suppress the ionization of the acidic analyte, excellent peak shape and reproducibility can be achieved using a standard C18 column. The detailed protocols for method development, optimization, and validation according to ICH Q2(R1) guidelines provide a comprehensive framework for establishing a reliable analytical procedure suitable for quality control and research environments.

References

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetrazolylacetic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid. Retrieved from [Link]

-

Godi, S., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences. Retrieved from [Link]

-

Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Towers, G. H. N., et al. (1984). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products. Retrieved from [Link]

-

Hasan, D., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2. Retrieved from [Link]

-

UKM Journal Article Repository. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Retrieved from [Link]

-

SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-furyl)tetrazol-1-ylacetic acid. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ukm.my [ukm.my]

- 10. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. agilent.com [agilent.com]

- 12. fda.gov [fda.gov]

Troubleshooting & Optimization

Stability issues of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in solution

Welcome to the technical support center for (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered when working with this compound in solution.

Introduction to the Stability of (5-(3-Thienyl)tetrazol-1-yl)acetic acid

(5-(3-Thienyl)tetrazol-1-yl)acetic acid incorporates two key heterocyclic structures: a tetrazole ring and a thiophene ring. The tetrazole ring, due to its high aromaticity and nitrogen content, generally imparts significant chemical and thermal stability to molecules.[1] Tetrazoles are also known for their metabolic stability, making them valuable in medicinal chemistry.[2] The thiophene ring is also a stable aromatic system.[3] However, the stability of the entire molecule in solution can be influenced by various factors such as pH, temperature, light, and the presence of oxidative or hydrolytic conditions.

This guide will address potential stability challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (5-(3-Thienyl)tetrazol-1-yl)acetic acid in solution?

A1: The primary factors include:

-

pH: The acidity or basicity of the solution can influence the ionization state of the carboxylic acid and the tetrazole ring, potentially affecting solubility and susceptibility to hydrolysis.

-

Temperature: Elevated temperatures can accelerate degradation pathways, including thermal decomposition of the tetrazole ring.[4][5]

-

Light Exposure: Both the thiophene and tetrazole rings can be susceptible to photolytic degradation.[6][7][8]

-

Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the thiophene ring or other parts of the molecule.

Q2: Is the tetrazole ring in (5-(3-Thienyl)tetrazol-1-yl)acetic acid susceptible to degradation?

A2: While generally stable, the tetrazole ring can undergo degradation under specific stress conditions. Photolysis can lead to the cleavage of the tetrazole ring through various pathways, potentially yielding diverse photoproducts.[7] Thermal decomposition, especially at high temperatures, can also lead to the breakdown of the ring, often with the release of nitrogen gas.[9]

Q3: How does the thiophene moiety influence the stability of the compound?